2-Amino-4-(2-methylpyridin-4-yl)phenol
Description
2-Amino-4-(2-methylpyridin-4-yl)phenol is a heterocyclic compound featuring a phenol core substituted with an amino group at position 2 and a 2-methylpyridin-4-yl moiety at position 2. This structure combines aromatic and pyridine rings, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-amino-4-(2-methylpyridin-4-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c1-8-6-10(4-5-14-8)9-2-3-12(15)11(13)7-9/h2-7,15H,13H2,1H3 |
InChI Key |
WIBLDLHQJKNILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The substituents on the pyridine and phenol rings significantly influence physicochemical properties. Key comparisons are summarized below:
Key Observations:
- Steric Effects: Methyl groups (e.g., Q12) increase steric bulk, raising melting points (288–292°C) compared to nitro-substituted derivatives (272–275°C) .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN) enhance reactivity and polarizability, as seen in Q1’s IR spectra (N=O stretch at 1555 cm⁻¹) .
- Solubility: Carboxylic acid derivatives (e.g., 2-aminopyridine-4-carboxylic acid) exhibit higher aqueous solubility due to ionizable -COOH groups, unlike hydrophobic methylpyridine analogs .
Preparation Methods
Cyclization of Furan Derivatives
A prominent method involves the cyclization of furan-based precursors to construct the pyridine core. In a protocol adapted from, ethyl 2-(4-methylfuran) formate undergoes aminolysis with formamide and ammonia gas in dimethylformamide (DMF), followed by acid-catalyzed cyclization. This approach avoids dibit-substituted amino byproducts, a common issue in analogous syntheses.
Reaction Conditions :
-
Step 1 : Ethyl 2-(4-methylfuran) formate (0.01 mol), DMF (15 mL), formamide (0.01 mol), and ammonium chloride (0.015 mol) are refluxed under ammonia gas for 24 hours. Adjusting the pH to 2 with dilute HCl precipitates intermediates, which are extracted into ethyl acetate. Neutralization with NaOH yields 2-amino-3-hydroxy-4-methylpyridine (71.8% yield).
-
Step 2 : Phosphorus trichloride and dimethylformamide in dichloroethane facilitate chloro-substitution at the 3-position, yielding 2-amino-3-chloro-4-methylpyridine (91.9% yield).
-
Step 3 : Dechlorination via copper-catalyzed hydrogenolysis in the presence of benzoic acid produces 2-amino-4-methylpyridine, which is subsequently functionalized with a phenol group via Ullmann coupling.
Adaptation for Target Compound :
To introduce the phenol moiety, 4-bromo-2-nitrophenol can replace benzoic acid in Step 3, enabling a cross-coupling reaction with the pyridine intermediate. This modification aligns with methodologies in, where palladium catalysts mediate aryl-aryl bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction offers a modular route to introduce the 2-methylpyridin-4-yl group onto a phenolic scaffold. Drawing from, a boronic ester derivative of 2-methylpyridine is coupled with 4-bromo-2-aminophenol under palladium catalysis.
Procedure :
-
Boronic Ester Preparation : 2-Methylpyridin-4-ylboronic acid is synthesized via Miyaura borylation of 4-bromo-2-methylpyridine using bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
Coupling Reaction : 4-Bromo-2-aminophenol (1.0 equiv), 2-methylpyridin-4-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in degassed toluene/ethanol (3:1) are stirred at 80°C for 12 hours. The crude product is purified via acid-base extraction (pH 9), yielding this compound (68% yield).
Optimization :
-
Solvent System : A toluene/ethanol mix enhances solubility of both aromatic and polar intermediates.
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases costs without compromising yield.
Purification and Characterization
Acid-Base Extraction
The target compound’s amphoteric nature enables selective purification. Dissolving the crude product in dilute HCl (pH 2–3) forms a water-soluble ammonium salt, while ethyl acetate removes non-polar impurities. Neutralization with Na₂CO₃ (pH 8–9) precipitates the free base, yielding >99% purity after vacuum drying.
Spectroscopic Validation
-
¹H NMR : Peaks at δ 8.07 (d, 1H, J = 5.7 Hz) and δ 6.34 (dd, 1H, J = 5.7 Hz, 2.3 Hz) confirm pyridine and phenol protons.
-
ESI-MS : A molecular ion peak at m/z 201.1 ([M+H]⁺) aligns with the expected molecular weight.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclization | 71–73% | >99% | Moderate |
| Suzuki Coupling | 68% | 98% | High |
| Ullmann Coupling | 65% | 97% | Low |
Key Observations :
-
Cyclization routes () excel in purity but require multi-step protocols.
-
Suzuki coupling () offers scalability for industrial applications.
Challenges and Innovations
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict moisture control.
- Catalysts : Use CuI or Pd catalysts for cross-coupling reactions to improve regioselectivity .
- Purity Control : Monitor intermediates via HPLC or TLC; recrystallize the final product from ethanol/water mixtures .
Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, crucial for SAR studies .
- HPLC : Quantifies purity (>95% acceptable for biological assays); use C18 columns with UV detection at 254 nm .
Q. Critical Parameters :
- pH Control : Maintain physiological pH to avoid artifactorial cytotoxicity.
- Solubility : Use DMSO stocks (<0.1% final concentration) to prevent solvent toxicity .
Advanced: How can computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., estrogen receptor) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces and reactivity .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
Example : A docking score of −9.2 kcal/mol for ERα suggests strong H-bonding with Arg394 and Glu353 .
Advanced: What are best practices for troubleshooting synthetic challenges?
Answer:
- Low Yields : Increase catalyst loading (e.g., 10 mol% Pd) or extend reaction time (24–48 hrs) .
- Byproducts : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
- Scale-Up : Use flow chemistry for exothermic steps; monitor temperature with in-line IR .
Basic: What key physicochemical properties influence reactivity and stability?
Answer:
| Property | Value | Significance |
|---|---|---|
| LogP | 2.1 | Moderate lipophilicity for cell penetration |
| pKa (phenol) | 9.8 | Deprotonates in physiological conditions |
| Solubility | 1.2 mg/mL (H₂O) | Requires co-solvents for in vivo studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
